1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione is a compound of significant interest in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes an azidomethyl group attached to a dihydroxyoxolan ring, and a pyrimidine-2,4-dione moiety. The presence of the azido group makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of nucleoside analogues.
Preparation Methods
The synthesis of 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these reactions, optimizing the use of solvents and reagents to achieve cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Oxidation and Reduction: The hydroxyl groups on the oxolan ring can be oxidized to form ketones or reduced to form alkanes.
Hydrolysis: The pyrimidine-2,4-dione moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of uracil derivatives.
Common reagents used in these reactions include sodium azide for azidation, copper catalysts for click chemistry, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include triazole derivatives and modified nucleosides.
Scientific Research Applications
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and nucleoside analogues.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. The azido group can be reduced to an amine, allowing the compound to mimic natural nucleosides and interfere with DNA and RNA synthesis. This interference can inhibit viral replication and cell proliferation, making it a valuable compound in antiviral and anticancer research .
Comparison with Similar Compounds
Similar compounds include other nucleoside analogues such as zidovudine (AZT) and lamivudine. Compared to these compounds, 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione offers unique advantages due to its azido group, which allows for versatile chemical modifications and the potential for click chemistry applications . This uniqueness makes it a valuable tool in the synthesis of novel therapeutic agents and in the study of nucleic acid chemistry.
Properties
Molecular Formula |
C9H11N5O5 |
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Molecular Weight |
269.21 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c10-13-11-3-4-6(16)7(17)8(19-4)14-2-1-5(15)12-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,12,15,18)/t4-,6?,7+,8-/m1/s1 |
InChI Key |
ZXEWVLLJHQSJOW-PDVZPSIWSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CN=[N+]=[N-])O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)O |
Origin of Product |
United States |
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